N-methyl-N,5-diphenyloxazole-2-carboxamide
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Overview
Description
N-methyl-N,5-diphenyloxazole-2-carboxamide is a chemical compound with a unique structure that includes an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including tubulin . Tubulin is a globular protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
N-methyl-N,5-diphenyloxazole-2-carboxamide interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may also interact with tubulin and disrupt cell division .
Biochemical Pathways
It is known that disruption of tubulin polymerization can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may also have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N,5-diphenyloxazole-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminophenyl ketone with methyl chloroformate in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N,5-diphenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-N,5-diphenyloxazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N,5-diphenylisoxazole-2-carboxamide: Similar structure but with an isoxazole ring.
N-methyl-N,5-diphenylthiazole-2-carboxamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-methyl-N,5-diphenyloxazole-2-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-N,5-diphenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-18-12-15(21-16)13-8-4-2-5-9-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHCABUHINNHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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